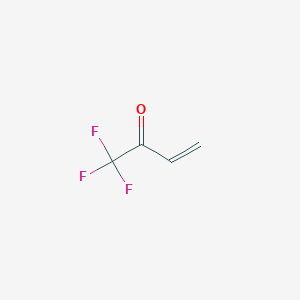

1,1,1-Trifluorobut-3-en-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,1,1-Trifluorobut-3-en-2-one is a useful research compound. Its molecular formula is C4H3F3O and its molecular weight is 124.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development:

1,1,1-Trifluorobut-3-en-2-one serves as a valuable building block in the synthesis of biologically active compounds. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, which are crucial for drug efficacy. Research indicates that compounds with similar structures exhibit significant biological activities, including antimicrobial and anticancer properties .

Case Studies:

- Antimicrobial Agents: Compounds derived from this compound have been evaluated for their antimicrobial activity. For instance, derivatives have shown promising results against various bacterial strains, highlighting their potential in treating infections .

- Antitumor Activity: The compound has been investigated for its ability to inhibit tumor growth. Studies have demonstrated that modifications to the trifluorobut-3-en-2-one structure can enhance its cytotoxic effects on cancer cells .

Organic Synthesis

Synthetic Applications:

The compound is utilized in several synthetic methodologies due to its reactivity. It can undergo various transformations such as cyclization and nucleophilic substitutions, making it a key intermediate in organic synthesis.

Synthesis Techniques:

- Acid-Promoted Reactions: this compound can participate in acid-catalyzed reactions to form complex structures like indenes. For example, using triflic acid as a catalyst enables the efficient cyclization of related compounds into functionalized indenes with high yields .

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Acid-catalyzed Cyclization | Triflic acid at room temperature | Up to 88% |

| Nucleophilic Substitution | Reaction with phenylmagnesium bromide | Variable |

Agrochemical Applications

Herbicides and Pesticides:

Research has indicated that derivatives of this compound can serve as intermediates in the synthesis of herbicides and pesticides. The trifluoromethyl group enhances the biological activity of these compounds, making them effective agents for agricultural use .

Fluorine Chemistry Innovations

Fluorinated Drug Candidates:

The incorporation of fluorine atoms into drug candidates is a common strategy in medicinal chemistry due to their impact on pharmacokinetics and pharmacodynamics. Compounds containing this compound are being explored for their potential as fluorinated drug candidates that may offer improved therapeutic profiles .

Analyse Chemischer Reaktionen

Nucleophilic Additions

The α,β-unsaturated trifluoromethyl ketone undergoes Michael additions with various nucleophiles.

Mechanistic Insight :

The electron-withdrawing trifluoromethyl group enhances electrophilicity at the β-carbon, facilitating nucleophilic attack. For example, reaction with hydrazine forms pyrazoles via cyclization , while amines yield enamine derivatives under mild conditions.

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions and related processes.

Key Observation :

Steric hindrance from the trifluoromethyl group can influence regioselectivity. For instance, cycloadditions with triethyl phosphite favor endo transition states due to electronic effects.

Organometallic Reactions

Grignard and organozinc reagents react selectively at the carbonyl or double bond.

| Reagent | Reaction Site | Product | Conditions | Yield | Source |

|---|---|---|---|---|---|

| PhMgBr | Carbonyl (1,2-addition) | 4-Ethoxy-1,1,1-trifluorobut-3-en-2-ol | THF, 0°C | 82% | |

| Me₂Zn | Conjugate (1,4-addition) | Trifluoromethyl ketones with alkyl substituents | −20°C, 2 h | 70% |

Stereochemical Control :

Organozinc reagents exhibit higher selectivity for 1,4-additions compared to Grignard reagents, which prefer 1,2-additions.

Reactions with N-Nucleophiles

Ethylenediamine and similar reagents induce C–C bond cleavage and heterocycle formation.

Notable Pathway :

Ethylenediamine first attacks the carbonyl to form an imine intermediate, which undergoes cyclization and subsequent retro-aldol cleavage to yield imidazoline and styrene byproducts .

Halogenation and Functionalization

Bromination at the α-position modifies reactivity for downstream applications.

Impact on Reactivity :

Dibrominated derivatives (e.g., 2a) show reduced electrophilicity at the β-carbon due to steric and electronic effects, redirecting reactivity toward substitution at the α-position .

Theoretical and Kinetic Studies

Computational models (DFT) predict reaction pathways:

-

Activation Energy : Nucleophilic additions at the β-carbon have ΔG‡ ≈ 15–20 kcal/mol, lower than carbonyl attacks (ΔG‡ ≈ 25 kcal/mol).

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate Michael additions by stabilizing transition states.

This compound’s reactivity profile underscores its utility in synthesizing fluorinated heterocycles, agrochemicals, and bioactive molecules. Experimental and theoretical studies continue to expand its applications in asymmetric catalysis and green chemistry.

Eigenschaften

Molekularformel |

C4H3F3O |

|---|---|

Molekulargewicht |

124.06 g/mol |

IUPAC-Name |

1,1,1-trifluorobut-3-en-2-one |

InChI |

InChI=1S/C4H3F3O/c1-2-3(8)4(5,6)7/h2H,1H2 |

InChI-Schlüssel |

SOORGXWFPWFCHM-UHFFFAOYSA-N |

Kanonische SMILES |

C=CC(=O)C(F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.